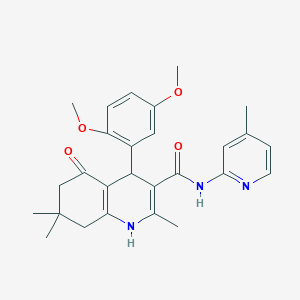
2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The purification process often includes crystallization, chromatography, and recrystallization to ensure the desired quality of the final product.
化学反応の分析
Types of Reactions
2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines
科学的研究の応用
2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.
類似化合物との比較
Similar Compounds
- 2-Amino-4-(4-chlorothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(4-fluorothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(4-methylthiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.
特性
CAS番号 |
311320-85-1 |
|---|---|
分子式 |
C21H18BrN3OS |
分子量 |
440.4 g/mol |
IUPAC名 |
2-amino-4-(4-bromothiophen-2-yl)-1-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H18BrN3OS/c1-12-4-2-5-14(8-12)25-16-6-3-7-17(26)20(16)19(15(10-23)21(25)24)18-9-13(22)11-27-18/h2,4-5,8-9,11,19H,3,6-7,24H2,1H3 |
InChIキー |
PCDFKXFBOGRRFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CS4)Br)C(=O)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12041956.png)
![2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12041959.png)


![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid](/img/structure/B12041990.png)
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041996.png)
![N-(2-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041998.png)
![Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B12042001.png)

![N-[(E)-benzylideneamino]cyclohexanecarboxamide](/img/structure/B12042004.png)
![N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide](/img/structure/B12042022.png)

